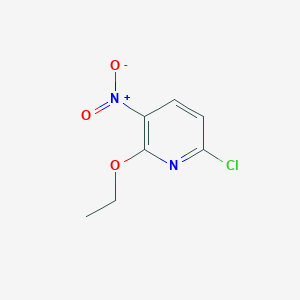

6-Chloro-2-ethoxy-3-nitropyridine

Übersicht

Beschreibung

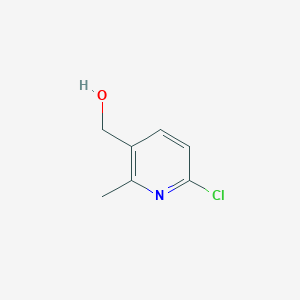

6-Chloro-2-ethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

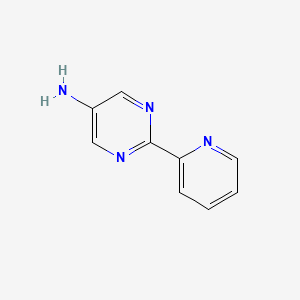

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring is substituted at the 2nd position with an ethoxy group, at the 3rd position with a nitro group, and at the 6th position with a chlorine atom .Chemical Reactions Analysis

Nitropyridines, including this compound, undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Applications

6-Chloro-2-ethoxy-3-nitropyridine has been utilized in the synthesis of various compounds with potential anticancer properties. For instance, its derivatives, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice with P388 leukemia (Temple et al., 1983).

Role in Organic Synthesis

Influence on Chemical Reactions

The solvent's polarity significantly impacts the reactivity of derivatives of this compound, such as 2-bromo-3-ethoxy-6-nitropyridine. The polarity influences the rate of substitution processes, particularly affecting substituents in specific positions relative to the nitro group (Hertog & Jouwersma, 1953).

Spectroscopic and Structural Analysis

Detailed spectroscopic and structural analyses of nitropyridine derivatives, including those related to this compound, have been conducted. These studies involve X-ray and spectroscopic analysis, providing insights into the molecular structure and electronic properties of such compounds (Jukić et al., 2010).

Applications in Electroorganic Synthesis

Compounds derived from this compound have been used in electroorganic synthesis. For example, 6-aminonicotinic acid, a valuable compound in various chemical processes, was synthesized using a derivative of this compound in an electrochemical process (Raju et al., 2003).

Vibrational and Electronic Structure Studies

Studies on the vibrational and electronic structures of related compounds, such as 2-chloro-4-methyl-3-nitropyridine, provide insights into the molecular behavior and properties of these compounds. These studies, often using spectroscopic techniques, contribute to a better understanding of their potential applications in various fields (Arjunan et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of 6-Chloro-2-ethoxy-3-nitropyridine are various lepidopteran pests . This compound is part of a class of insecticides known as dihalopropene ethers, which are known for their safety for mammals and lack of cross-resistance to other insecticide classes .

Mode of Action

It is known that the nitro group on the 5-position of the pyridyl ring plays a crucial role in the development of optimal insecticidal activity . This suggests that the compound interacts with its targets through this nitro group, leading to changes that result in the death of the pests .

Biochemical Pathways

Given its insecticidal activity, it likely disrupts essential physiological processes in the pests, leading to their death .

Pharmacokinetics

Given its ethoxy and nitro groups, it is likely that the compound is readily absorbed and distributed within the pests’ bodies, where it exerts its insecticidal effects .

Result of Action

The result of the action of this compound is the death of various lepidopteran pests .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the compound’s insecticidal activity may be affected by temperature, humidity, and the presence of other substances in the pests’ environment . .

Safety and Hazards

The safety data sheet for 2-Chloro-3-nitropyridine, a similar compound, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

6-chloro-2-ethoxy-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUSTFBLMBHYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080947.png)

![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)

![3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3080981.png)

![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)

![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)